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Compound of Interest

Compound Name: Laureth-2 acetate

Cat. No.: B15182806 Get Quote

Spectroscopic Analysis of Laureth-2 Acetate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Laureth-2 acetate. While experimental data for this specific compound is not readily available

in public databases, this document outlines the expected spectroscopic characteristics based

on its molecular structure and provides detailed, standardized protocols for its analysis using

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Molecular Structure of Laureth-2 Acetate
Laureth-2 acetate, with the IUPAC name 2-(2-dodecoxyethoxy)ethyl acetate, is an ester of

Laureth-2 and acetic acid. Its structure consists of a C12 alkyl chain (dodecyl) linked through a

diethylene glycol moiety to an acetate group. This structure dictates the expected

spectroscopic behavior of the molecule.

Chemical Structure: CH₃(CH₂)₁₁O(CH₂CH₂O)₂C(O)CH₃

Predicted Spectroscopic Data
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The following tables summarize the predicted quantitative data for Lauret-2 acetate based on

the typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.22 t 2H -OCH₂C(O)CH₃

~3.68 t 2H -OCH₂CH₂OC(O)CH₃

~3.65 m 4H

-

(CH₂)₁₀CH₂OCH₂CH₂

OCH₂-

~3.45 t 2H -(CH₂)₁₀CH₂O-

~2.05 s 3H -C(O)CH₃

~1.58 p 2H -(CH₂)₉CH₂CH₂O-

~1.26 br s 18H -CH₃(CH₂)₉CH₂CH₂O-

~0.88 t 3H CH₃(CH₂)₁₁-

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
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Chemical Shift (δ) ppm Assignment

~171.0 C=O

~71.5 -(CH₂)₁₀CH₂O-

~70.8 -OCH₂CH₂OCH₂-

~69.2 -OCH₂CH₂OC(O)CH₃

~63.8 -OCH₂CH₂OC(O)CH₃

~31.9 -(CH₂)₁₀CH₂CH₂O-

~29.7 -(CH₂)₉CH₂CH₂CH₂O-

~29.6 Interior -(CH₂)n-

~29.4 Interior -(CH₂)n-

~26.1 -(CH₂)₉CH₂CH₂O-

~22.7 CH₃CH₂-

~21.0 -C(O)CH₃

~14.1 CH₃(CH₂)₁₁-

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2925, 2855 Strong C-H stretching (alkyl)

1740 Strong C=O stretching (ester)[1]

1465 Medium C-H bending (CH₂)

1375 Medium C-H bending (CH₃)

1240 Strong
C-C-O stretching (acetate)[2]

[3]

1110 Strong C-O-C stretching (ether)

Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion (M⁺) for Laureth-2 acetate is expected at m/z 316.5. However, for long-

chain ethers and esters, the molecular ion peak may be weak or absent.[4][5] Key

fragmentation patterns would include:

m/z Value Possible Fragment Ion Fragmentation Pathway

[M - 43]⁺ [C₁₆H₃₃O₄]⁺
Loss of acetyl radical

(•COCH₃)

[M - 60]⁺ [C₁₆H₃₂O₂]•⁺

Loss of acetic acid

(CH₃COOH) via

rearrangement

101 [C₅H₉O₂]⁺
Cleavage at the ether linkage:

[CH₂OCH₂CH₂OC(O)CH₃]⁺

87 [C₄H₇O₂]⁺ [CH₂CH₂OC(O)CH₃]⁺

43 [C₂H₃O]⁺
Acylium ion [CH₃CO]⁺ (often a

base peak for acetates)
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Laureth-2 acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of Laureth-2 acetate in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time: ~4 s

Spectral Width: ~16 ppm

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

Pulse Program: zgpg30

Number of Scans: 1024 or more (depending on concentration)
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Relaxation Delay (d1): 2.0 s

Acquisition Time: ~1 s

Spectral Width: ~240 ppm

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent

peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As Laureth-2 acetate is expected to be a liquid, a thin film can be

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared salt plates in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern to support the

proposed structure.

Methodology:

Sample Preparation: Dissolve a small amount of Laureth-2 acetate (e.g., 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a

quadrupole or time-of-flight (TOF) mass analyzer is suitable.

Data Acquisition:

Introduce the sample into the ion source, often via direct infusion or through a gas

chromatography (GC) inlet.

Set the ionization energy to a standard 70 eV.

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-500.

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose

fragmentation pathways consistent with the structure of Laureth-2 acetate.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a compound like Laureth-2 acetate.
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Workflow for Spectroscopic Analysis of Laureth-2 Acetate

Sample Handling

Spectroscopic Techniques

Data Processing & Interpretation

Final Elucidation

Laureth-2 Acetate Sample

Sample Preparation
(Dissolution/Thin Film)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of Laureth-2 acetate.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for

the unambiguous structural confirmation of Laureth-2 acetate. The predicted data and detailed

protocols in this guide serve as a valuable resource for researchers and scientists involved in

the analysis of this compound and related ethoxylated surfactants and esters. By following

these methodologies, a complete spectroscopic profile can be generated, ensuring the identity

and purity of the material for research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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